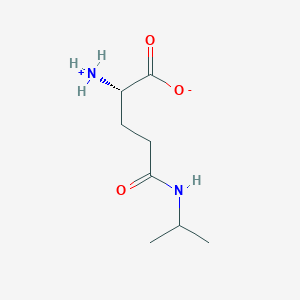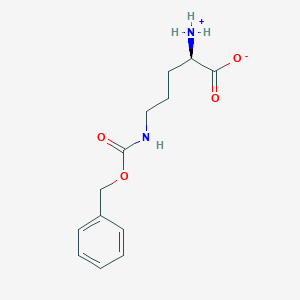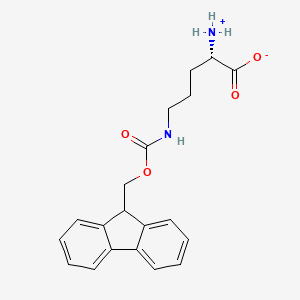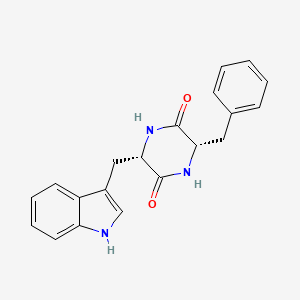
gamma-Glutamyl-isopropylamide
概要
説明
gamma-Glutamyl-isopropylamide is a gamma-glutamylated amino acid derivative. This compound is synthesized through the linkage of the gamma-carboxyl group of glutamic acid with the amino group of isopropylamine. gamma-Glutamylated compounds, including this compound, are known for their enhanced biological stability, bioavailability, and conformational stability, making them valuable in various industrial applications such as taste enhancers and peptide drugs .
準備方法
Synthetic Routes and Reaction Conditions: gamma-Glutamyl-isopropylamide can be synthesized from isopropylamine and L-glutamate. The process involves the use of gamma-glutamylmethylamide synthetase, an enzyme that catalyzes the gamma-glutamylation of different amines. The reaction typically occurs in the presence of ATP and under controlled conditions to ensure the efficient formation of the desired product .
Industrial Production Methods: The industrial production of this compound has been achieved through fermentative processes. Metabolically engineered strains of Pseudomonas putida, expressing the gamma-glutamylmethylamide synthetase gene from Methylorubrum extorquens, have been used for this purpose. The engineered bacteria can produce the necessary L-glutamate intracellularly from substrates like glucose, glycerol, and xylose. The optimized bacterial strains have shown promising yields in fed-batch bioreactor cultivations .
化学反応の分析
Types of Reactions: gamma-Glutamyl-isopropylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gamma-glutamyl-l-alaninol, a precursor for other bioactive compounds.
Substitution: The gamma-carboxyl group of glutamic acid can participate in substitution reactions, forming different gamma-glutamylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used under controlled conditions.
Substitution: The presence of suitable nucleophiles and appropriate catalysts can facilitate substitution reactions.
Major Products:
gamma-Glutamyl-l-alaninol: Formed through the oxidation of this compound.
科学的研究の応用
gamma-Glutamyl-isopropylamide has several scientific research applications, including:
作用機序
The mechanism of action of gamma-Glutamyl-isopropylamide involves its role as an intermediate in various biosynthetic pathways. The compound is formed through the gamma-glutamylation of isopropylamine, catalyzed by gamma-glutamylmethylamide synthetase. This enzyme-mediated process enhances the compound’s stability and bioavailability, making it suitable for incorporation into peptide-based drugs and other bioactive molecules .
類似化合物との比較
gamma-Glutamyl-isopropylamide can be compared with other gamma-glutamylated compounds, such as:
- gamma-Glutamyl-methylamide
- gamma-Glutamyl-ethylamide
- gamma-Glutamyl-propylamide
Uniqueness: this compound stands out due to its specific use as an intermediate in the biosynthesis of l-alaninol, a precursor for important antibiotics and herbicides. Its enhanced stability and bioavailability also make it a valuable compound in pharmaceutical and industrial applications .
特性
IUPAC Name |
(2S)-2-azaniumyl-5-oxo-5-(propan-2-ylamino)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)10-7(11)4-3-6(9)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABXGBMKSVRWOG-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)CC[C@@H](C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![disodium;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7888677.png)
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7888683.png)


![(2S)-2-[[(2R)-2-azaniumyl-4-methylpentanoyl]amino]-4-methylpentanoate](/img/structure/B7888699.png)
![disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B7888711.png)





